Bombesin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

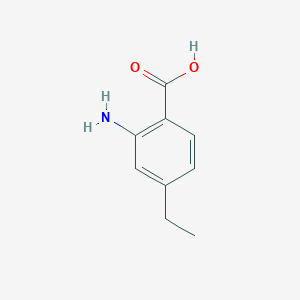

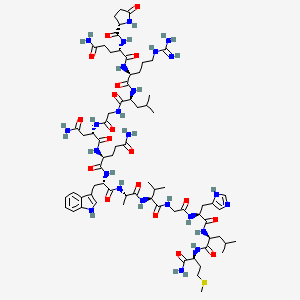

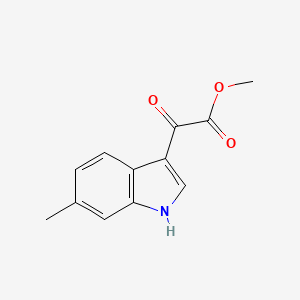

Bombesin is a 14-amino acid peptide originally isolated from the skin of the European fire-bellied toad (Bombina bombina) by Vittorio Erspamer and colleagues . It has two known homologs in mammals called neuromedin B and gastrin-releasing peptide. It also plays a role in the central nervous system, where it acts as a negative feedback signal to stop eating behavior .

Preparation Methods

Bombesin and its analogs can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The synthesis involves the use of protected amino acids and coupling reagents to form peptide bonds under controlled conditions. Industrial production methods for this compound analogs often involve optimization of reaction parameters such as ligand concentration, pH, reaction time, and temperature to achieve high yields and purity . For example, the preparation of 188Re-HYNIC-Bombesin involves optimizing these parameters to produce a radiolabeled compound with high radiochemical purity .

Chemical Reactions Analysis

Bombesin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of disulfide bonds between cysteine residues, while reduction can break these bonds . Substitution reactions can involve the replacement of specific amino acids with analogs to modify the peptide’s properties .

Scientific Research Applications

Bombesin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, this compound and its analogs are being explored as potential anticancer agents due to their ability to interact with specific receptors on the surface of cancer cells . This compound receptor ligands are also effective in the treatment of rheumatoid arthritis and gastrointestinal diseases . In addition, this compound is used in radiolabeled compounds for targeted radiotherapy, where it binds to gastrin-releasing peptide receptors with high affinity . In biology, this compound is studied for its role in regulating gastrointestinal hormones, smooth muscle contraction, and neuron firing rate .

Mechanism of Action

Bombesin exerts its effects by binding to G-protein-coupled receptors, specifically BBR1, BBR2, and BBR3 . Upon binding, this compound activates these receptors, leading to the activation of intracellular signaling pathways. In the gastrointestinal tract, this compound stimulates the release of gastrin and other hormones, which in turn regulate digestive processes . In the central nervous system, this compound acts as a satiety signal, reducing food intake by activating specific neural pathways . This compound can also function as a growth factor through autocrine or paracrine mechanisms, modulating the growth of various tissues .

Comparison with Similar Compounds

Bombesin is part of a family of peptides that includes neuromedin B and gastrin-releasing peptide . These peptides share structural similarities and often bind to the same receptors, but they have distinct biological activities. For example, gastrin-releasing peptide is primarily involved in stimulating the release of gastrin, while neuromedin B has broader effects on smooth muscle contraction and hormone secretion . Other similar compounds include litorin, ranatensin, and alytesin, which are also isolated from frog skin and have similar receptor-binding properties . This compound’s uniqueness lies in its specific receptor interactions and its wide range of physiological effects, making it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula |

C71H110N24O18S |

|---|---|

Molecular Weight |

1619.9 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide |

InChI |

InChI=1S/C71H110N24O18S/c1-34(2)24-47(92-62(105)43(14-11-22-79-71(76)77)89-64(107)45(15-18-52(72)96)90-63(106)44-17-20-55(99)85-44)61(104)81-31-56(100)87-51(28-54(74)98)69(112)91-46(16-19-53(73)97)65(108)94-49(26-38-29-80-41-13-10-9-12-40(38)41)66(109)84-37(7)60(103)95-58(36(5)6)70(113)82-32-57(101)86-50(27-39-30-78-33-83-39)68(111)93-48(25-35(3)4)67(110)88-42(59(75)102)21-23-114-8/h9-10,12-13,29-30,33-37,42-51,58,80H,11,14-28,31-32H2,1-8H3,(H2,72,96)(H2,73,97)(H2,74,98)(H2,75,102)(H,78,83)(H,81,104)(H,82,113)(H,84,109)(H,85,99)(H,86,101)(H,87,100)(H,88,110)(H,89,107)(H,90,106)(H,91,112)(H,92,105)(H,93,111)(H,94,108)(H,95,103)(H4,76,77,79)/t37-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,58-/m0/s1 |

InChI Key |

QXZBMSIDSOZZHK-DOPDSADYSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCC(=O)N4 |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

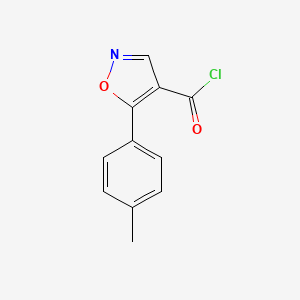

![2-Methylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B8815640.png)

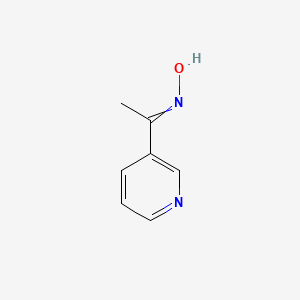

![3,7,9-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,10-tetraene](/img/structure/B8815670.png)